(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone
Overview
Description
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone is a chemical compound that features a piperidine ring attached to a methanone group, which is further substituted with an amino and a fluorine group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone typically involves the reaction of 4-amino-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to modulation of their activity. The piperidine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(4-Amino-2-fluorophenyl)-4-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine
Uniqueness
(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone is unique due to the presence of both an amino and a fluorine group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The piperidine ring also provides a distinct structural feature that can enhance its binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-amino-2-fluorophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXZNNRFLMEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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